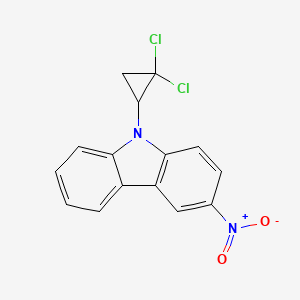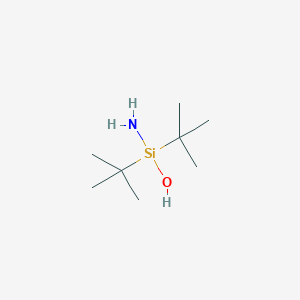
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone. This compound is characterized by its benzopyran structure, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of methoxy groups and a hydroxyl group on the benzopyran ring contributes to its unique chemical properties .
Méthodes De Préparation
The synthesis of 5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethylchromene with methoxybenzaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the benzopyran ring .
In industrial production, the synthesis may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Applications De Recherche Scientifique
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of flavonoid chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways .
Comparaison Avec Des Composés Similaires
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol can be compared with other similar compounds, such as:
Flavanones: These compounds share the same benzopyran structure but differ in the substitution pattern on the ring. Examples include naringenin and hesperetin.
Coumarins: These compounds have a similar benzopyran structure but contain a lactone ring. Examples include coumarin and umbelliferone.
Isoflavones: These compounds have a similar structure but differ in the position of the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoids .
Propriétés
| 93107-81-4 | |
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
5,8-dimethoxy-2,2-dimethyl-3,4-dihydrochromen-7-ol |
InChI |
InChI=1S/C13H18O4/c1-13(2)6-5-8-10(15-3)7-9(14)12(16-4)11(8)17-13/h7,14H,5-6H2,1-4H3 |
Clé InChI |
YSWSCUCIHJQYJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(C=C(C(=C2O1)OC)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)

![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)


